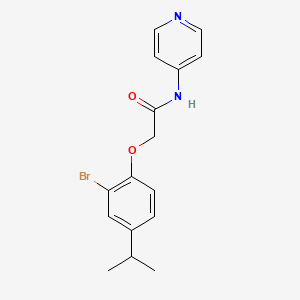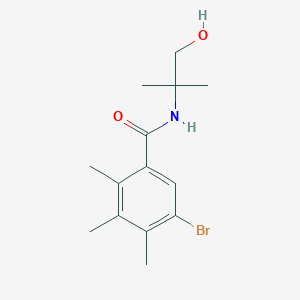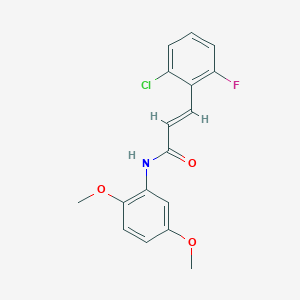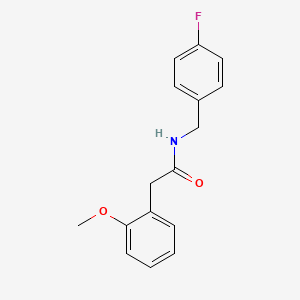
2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide has significant biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. The compound has also been shown to have low toxicity, making it suitable for in vivo studies. However, the compound has some limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. Additionally, the compound has low solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide. One future direction is to study the compound's potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and psoriasis. Another future direction is to study the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide is a synthetic compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound in the treatment of diseases.
Synthesis Methods
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide involves a multi-step process that requires expertise in organic chemistry. The synthesis method involves the reaction of 2-bromo-4-isopropylphenol with pyridine-4-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide. The synthesis method has been optimized to produce high yields of the final product.
Scientific Research Applications
2-(2-bromo-4-isopropylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and cancer.
properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11(2)12-3-4-15(14(17)9-12)21-10-16(20)19-13-5-7-18-8-6-13/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLIWWEIFOYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)




![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
![N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5792035.png)